molecular formula C17H19NOS2 B2425462 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide CAS No. 2034330-98-6

2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Cat. No.: B2425462
CAS No.: 2034330-98-6
M. Wt: 317.47
InChI Key: ZZXCOSVFMYXCES-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a methylthio group attached to the benzene ring and a cyclopentyl group substituted with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(methylthio)benzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 1-(thiophen-2-yl)cyclopentylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The benzamide core can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamides with different nucleophiles.

Scientific Research Applications

2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)benzoic acid
  • 1-(thiophen-2-yl)cyclopentylamine
  • N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Uniqueness

2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methylsulfanyl-N-(1-thiophen-2-ylcyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c1-20-14-8-3-2-7-13(14)16(19)18-17(10-4-5-11-17)15-9-6-12-21-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXCOSVFMYXCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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